Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride
Overview
Description
“Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 128739-14-0 . It has a molecular weight of 209.12 . The IUPAC name for this compound is N-methyl (6-methyl-2-pyridinyl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2.2ClH/c1-7-4-3-5-8(10-7)6-9-2;;/h3-5,9H,6H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
“this compound” has a melting point range of 196-202°C .Scientific Research Applications
Chromium Complex Synthesis : Noor, Schwarz, and Kempe (2015) describe the synthesis of low-valent aminopyridinato chromium methyl complexes through both reductive alkylation and oxidative addition processes. This research demonstrates the potential use of methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride in the formation of complex organometallic structures (Noor, Schwarz, & Kempe, 2015).
Synthesis of Pyrazines : Colbon et al. (2008) developed a two-stage process for synthesizing 6-methylpyrazine-2-yl-amines, highlighting a method for creating structurally similar compounds to this compound for potential applications in chemical synthesis (Colbon et al., 2008).
Formation of Quaternary Ammonium Salts : Pellowska-Januszek et al. (2004) investigated the reactions of amines with methyl D-glucopyranosides, resulting in the formation of quaternary ammonium salts. This research provides insight into the synthesis and structural analysis of compounds related to this compound (Pellowska-Januszek et al., 2004).
Trialkyltantalum Complexes : Noor, Kretschmer, and Kempe (2006) synthesized trialkyltantalum complexes using aminopyridinato ligands, demonstrating the potential use of similar compounds in the creation of complex organometallic structures (Noor, Kretschmer, & Kempe, 2006).
Aminopyridinium Salt Synthesis : Babu et al. (2014) studied the formation of 2-amino-6-methylpyridinium salts and their interactions, providing a relevant example of the types of reactions and structures that could involve this compound (Babu et al., 2014).
Aminal Formation via Pummerer Rearrangement : Rakhit, Georges, and Bagli (1979) discovered the formation of aminals from amines, including 2-amino-6-methylpyridine, through a Pummerer rearrangement. This study provides insight into the potential chemical behavior and applications of this compound in organic synthesis (Rakhit, Georges, & Bagli, 1979).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-1-(6-methylpyridin-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-4-3-5-8(10-7)6-9-2;;/h3-5,9H,6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBFJCJHZNYRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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